4-n-Hexylthiobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Hexylthiobenzyl alcohol: is an organic compound characterized by the presence of a benzyl alcohol group substituted with a hexylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Hexylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with hexanethiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the hexylthio group.
Reaction Scheme: [ \text{4-chlorobenzyl alcohol} + \text{hexanethiol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-n-Hexylthiobenzyl alcohol: undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.
Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-n-Hexylthiobenzaldehyde or 4-n-Hexylthiobenzoic acid.
Reduction: 4-n-Hexylthiobenzyl thiol or 4-n-Hexylbenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-n-Hexylthiobenzyl alcohol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving thiol groups.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-n-Hexylthiobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
4-n-Hexylthiobenzyl alcohol: can be compared with other similar compounds, such as:
4-n-Hexylbenzyl alcohol: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
4-n-Hexylthiophenol: Contains a thiol group but lacks the benzyl alcohol moiety, leading to different applications and properties.
4-n-Hexylbenzoic acid: An oxidized form of the alcohol, with distinct chemical and biological properties.
The uniqueness of This compound
Properties
IUPAC Name |
(4-hexylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNTZMMURCNLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.